Cas no 1807011-73-9 (Methyl 5-aminomethyl-4-cyano-2-fluorophenylacetate)

Methyl 5-aminomethyl-4-cyano-2-fluorophenylacetate 化学的及び物理的性質
名前と識別子
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- Methyl 5-aminomethyl-4-cyano-2-fluorophenylacetate
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- インチ: 1S/C11H11FN2O2/c1-16-11(15)4-7-2-8(5-13)9(6-14)3-10(7)12/h2-3H,4-5,13H2,1H3
- InChIKey: LFFLOGOEPVBHLN-UHFFFAOYSA-N
- ほほえんだ: FC1=CC(C#N)=C(CN)C=C1CC(=O)OC
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 16
- 回転可能化学結合数: 4
- 複雑さ: 300
- トポロジー分子極性表面積: 76.1
- 疎水性パラメータ計算基準値(XlogP): 0.4
Methyl 5-aminomethyl-4-cyano-2-fluorophenylacetate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A012000796-1g |
Methyl 5-aminomethyl-4-cyano-2-fluorophenylacetate |
1807011-73-9 | 97% | 1g |
1,579.40 USD | 2021-07-04 | |
Alichem | A012000796-250mg |
Methyl 5-aminomethyl-4-cyano-2-fluorophenylacetate |
1807011-73-9 | 97% | 250mg |
499.20 USD | 2021-07-04 | |
Alichem | A012000796-500mg |
Methyl 5-aminomethyl-4-cyano-2-fluorophenylacetate |
1807011-73-9 | 97% | 500mg |
798.70 USD | 2021-07-04 |
Methyl 5-aminomethyl-4-cyano-2-fluorophenylacetate 関連文献
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Da-Young Kang,Sunbok Lee,Jun Hyuk Moon RSC Adv., 2014,4, 32348-32352
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Kerstin Eckert,Laurence Rongy,Anne De Wit Phys. Chem. Chem. Phys., 2012,14, 7337-7345
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Yi Ma,Zhengbo Han,Yongke He,Liguo Yang Chem. Commun., 2007, 4107-4109
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10. A Bowknot-like RuO2 quantum dots@V2O5 cathode with largely improved electrochemical performance†Xiujuan Wei,Qinyou An,Qiulong Wei,Mengyu Yan,Xuanpeng Wang,Qidong Li,Pengfei Zhang,Bolun Wang,Liqiang Mai Phys. Chem. Chem. Phys., 2014,16, 18680-18685
Methyl 5-aminomethyl-4-cyano-2-fluorophenylacetateに関する追加情報
Methyl 5-Aminomethyl-4-Cyano-2-Fluorophenylacetate: A Comprehensive Overview
Methyl 5-Aminomethyl-4-Cyano-2-Fluorophenylacetate (CAS No: 1807011-73-9) is a compound of significant interest in the field of organic chemistry and materials science. This compound, with its unique structural features, has garnered attention due to its potential applications in drug discovery, agrochemicals, and advanced materials. The molecule's structure, which includes an aminomethyl group, a cyano group, and a fluorine atom, contributes to its versatile reactivity and functional properties.
Recent studies have highlighted the importance of methyl esters in various chemical transformations. The methyl ester group in this compound plays a crucial role in stabilizing the molecule and facilitating further reactions. Researchers have explored the use of this compound as an intermediate in the synthesis of bioactive molecules, particularly in the development of novel antibiotics and antiviral agents. The presence of the cyano group enhances the molecule's ability to participate in nucleophilic substitutions, making it a valuable precursor in organic synthesis.
The fluorine atom at the 2-position of the phenyl ring introduces electronic effects that influence the compound's reactivity and selectivity. Fluorinated aromatic compounds are known for their unique properties, including increased stability and bioavailability, which are highly desirable in pharmaceutical applications. Recent advancements in fluorination techniques have enabled more efficient synthesis of such compounds, further expanding their utility.
One of the most promising applications of Methyl 5-Aminomethyl-4-Cyano-2-Fluorophenylacetate lies in its use as a building block for constructing complex molecular architectures. Its ability to undergo multiple types of reactions—such as Suzuki couplings, Heck reactions, and Stille couplings—has made it a versatile tool in modern organic synthesis. These reactions allow for the creation of diverse structures with tailored functionalities, opening new avenues for material innovation.
In terms of environmental impact, this compound has been studied for its role in green chemistry initiatives. The development of sustainable synthetic routes for producing Methyl 5-Aminomethyl-4-Cyano-2-Fluorophenylacetate has been a focus area for researchers aiming to reduce waste and improve energy efficiency. Recent breakthroughs include the use of catalytic systems that minimize the use of hazardous reagents while maintaining high yields.
The integration of computational chemistry techniques has also played a pivotal role in understanding the properties of this compound. Advanced molecular modeling tools have provided insights into its electronic structure, reactivity profiles, and potential interactions with biological systems. These computational studies have complemented experimental work, accelerating the discovery process and enabling more informed decision-making in synthetic planning.
Looking ahead, the demand for compounds like Methyl 5-Aminomethyl-4-Cyano-2-Fluorophenylacetate is expected to grow as industries increasingly seek innovative solutions to address global challenges. Its role as a key intermediate in drug development and material science positions it as a critical component in advancing technological frontiers.
In conclusion, Methyl 5-Aminomethyl-4-Cyano-2-Fluorophenylacetate (CAS No: 1807011-73-9) stands out as a multifaceted compound with immense potential across various scientific domains. Its unique structure, combined with cutting-edge research advancements, ensures its continued relevance in shaping future innovations.
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